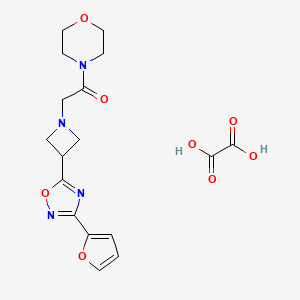

2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-morpholinoethanone oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-morpholinoethanone oxalate is a useful research compound. Its molecular formula is C17H20N4O8 and its molecular weight is 408.367. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with a furan-2-yl and oxadiazol-5-yl group have been studied for their potential antimicrobial activity . .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, if the compound targets a particular enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to have antimicrobial activity, suggesting they might interfere with essential biochemical pathways in microbes .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. If the compound has antimicrobial activity, it might lead to the death of microbial cells .

Actividad Biológica

The compound 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-morpholinoethanone oxalate represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. This article delves into the compound's synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a furan moiety linked to an oxadiazole ring and an azetidine unit. The morpholinoethanone component adds to its pharmacological profile. The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing techniques such as cyclization and condensation reactions.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole core have shown effectiveness against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

A comparative study on the antimicrobial efficacy of several oxadiazole derivatives demonstrated that those with the furan substitution had enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways due to the presence of the oxadiazole ring .

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (e.g., L929 fibroblast cells) revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, others demonstrated a protective effect, enhancing cell viability . Notably, compound 25 from related studies showed significant cytotoxicity at concentrations above 100 µM, while others indicated increased cell viability at lower concentrations .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | MRSA | 8 µg/mL |

| B | E. coli | 16 µg/mL |

| C | S. aureus | 4 µg/mL |

| D | P. aeruginosa | 32 µg/mL |

Table 2: Cytotoxicity Results on L929 Cells

| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|---|

| 24 | 6 | 109 | 121 |

| 25 | 100 | 77 | 68 |

| 29 | 50 | 93 | 127 |

The biological activity of This compound can be attributed to several factors:

- Metal Chelation : The presence of electron-donating groups in the oxadiazole ring may facilitate metal chelation, which is crucial for inhibiting metalloproteins involved in bacterial metabolism .

- Lipophilicity : The lipophilic nature of these compounds enhances their ability to penetrate cellular membranes, thereby increasing their bioavailability and effectiveness against microbial targets .

- Gene Expression Modulation : Some studies suggest that these compounds can modulate gene expression related to biofilm formation in bacteria, further contributing to their antimicrobial effects .

Case Studies

A case study involving a series of synthesized oxadiazoles demonstrated that compounds with specific substitutions exhibited enhanced antimicrobial properties compared to traditional antibiotics like ciprofloxacin . This highlights the potential for developing new therapeutic agents based on the oxadiazole framework.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Compounds similar to the target compound have been synthesized and evaluated for their efficacy against various bacterial strains. For instance, studies have shown that certain oxadiazole derivatives possess activity comparable to standard antibiotics . The mechanism often involves inhibition of bacterial enzyme pathways, such as the enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis .

Anticancer Potential

The furan and oxadiazole components contribute to the anticancer potential of these compounds. Various studies have reported that oxadiazoles can induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of apoptotic markers . The presence of morpholino groups enhances solubility and bioavailability, making these compounds suitable candidates for further development in cancer therapy.

Antioxidant Properties

Oxadiazole derivatives have also been recognized for their antioxidant activities. The incorporation of furan rings has been shown to enhance the radical scavenging ability of these compounds, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Antitubercular Agents

A series of novel compounds based on the oxadiazole framework were synthesized and tested for antitubercular activity. These compounds showed promising results with minimal inhibitory concentrations (MIC) comparable to established drugs like isoniazid . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antioxidant and Antimicrobial Evaluation

Another study focused on synthesizing various substituted oxadiazoles and evaluating their antioxidant and antibacterial properties. The results indicated that specific substitutions at the 2 and 5 positions significantly improved both antimicrobial and antioxidant activities . This reinforces the idea that strategic modifications can yield compounds with enhanced therapeutic profiles.

Propiedades

IUPAC Name |

2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-1-morpholin-4-ylethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4.C2H2O4/c20-13(19-3-6-21-7-4-19)10-18-8-11(9-18)15-16-14(17-23-15)12-2-1-5-22-12;3-1(4)2(5)6/h1-2,5,11H,3-4,6-10H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHPUHKQWCFKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.